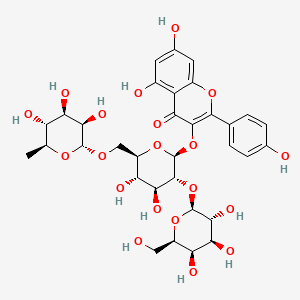

Camelliaside A

Description

Properties

Molecular Formula |

C33H40O20 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |

InChI Key |

VNLOLXSJMINBIS-XWAGUSETSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Camelliaside A: A Comprehensive Technical Profile

Camelliaside A is a complex flavonoid, specifically a flavonol triglycoside, naturally occurring in plants of the Camellia genus, including the common tea plant (Camellia sinensis) and Camellia oleifera.[1][2][3] It has garnered interest within the scientific community for its potential biological activities, including antioxidant and enzyme inhibitory effects.[4][5][6] This document provides an in-depth overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

This compound is structurally composed of a kaempferol (B1673270) aglycone linked to a branched trisaccharide chain. The sugar moiety consists of a central glucose molecule substituted with a galactose and a rhamnose unit.[1][7] The precise structure was elucidated through extensive spectroscopic analysis and chemical methods.[7][8]

The systematic IUPAC name for this compound is 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one.[1] More commonly, it is described as kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside.[1][7]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₃H₄₀O₂₀ | [1][2][4][9] |

| Molecular Weight | 756.66 g/mol | [2][9][10] |

| Exact Mass | 756.21129366 Da | [1] |

| CAS Number | 135095-52-2 | [1][4][9] |

| SMILES | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)CO)O)O)O">C@@HO |[1][4][9] |

Physicochemical and Biological Data

This compound is typically supplied as an off-white to light yellow solid.[10][11] Its solubility and biological activity have been characterized in various assays.

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Purity | ≥98% (HPLC) | [4][9] |

| Solubility | Soluble in Methanol (B129727), Ethanol, DMSO, Pyridine | [4][9][10][12] |

| UV Absorption (λmax) | 214, 263, 330 nm | [4] |

| Storage | Store at 4°C protected from light. For stock solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. |[10][11] |

Table 3: Reported Biological Activities

| Activity | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|

| Antioxidant | Superoxide radical scavenging (cell-free) | 137.44 µM | [4] |

| Enzyme Inhibition | 5-Lipoxygenase (RBL-1 rat basophilic leukemia cells) | 390 µM | [4] |

| Enzyme Inhibition | Recombinant human monoamine oxidase B (MAO-B) | Inhibition observed at 1 µM |[4] |

Experimental Protocols

The isolation and structural determination of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

This generalized protocol is based on methodologies reported for the isolation of flavonol glycosides from Camellia species.[13][14]

-

Extraction: Air-dried and powdered seeds or seed cake of Camellia sinensis are extracted exhaustively with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.[2][13][15]

-

Solvent Partitioning: The crude extract is suspended in an aqueous solution (e.g., methanol:water 1:4) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.[13][14]

-

Column Chromatography: The ethyl acetate or n-butanol fraction, typically rich in flavonoids, is subjected to column chromatography. Sephadex LH-20 is a common stationary phase, with elution gradients of solvents like chloroform:methanol used to separate the components.[13][14]

-

Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18). A suitable mobile phase, such as a gradient of water and methanol, is used to achieve high purity (>98%).[9][14]

The definitive structure of this compound was established using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and high-resolution UPLC-QTOF-MS/MS are used to determine the exact molecular weight and elemental composition (C₃₃H₄₀O₂₀).[8][16] Fragmentation patterns in MS/MS experiments help identify the aglycone and the sequence of sugar residues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC) experiments are crucial for determining the complete chemical structure.[7][8][17]

-

¹H NMR: Provides information on the number and environment of protons, helping to identify the aromatic protons of the kaempferol backbone and the anomeric protons of the sugar units.[18][19]

-

¹³C NMR: Reveals the number and type of carbon atoms, confirming the flavonol and sugar skeletons.

-

2D NMR: Establishes connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and determination of the linkage points between the sugar units and the aglycone.[20]

-

-

Enzymatic Hydrolysis: Controlled hydrolysis with specific enzymes (e.g., β-galactosidase, α-rhamnosidase) can be used to selectively cleave sugar residues, confirming their identity and linkage anomericities.[7][12]

Putative Signaling Pathway Interactions

While studies specifically on this compound are limited, research on polyphenol-rich extracts from Camellia species suggests potential interactions with key cellular signaling pathways implicated in cancer and inflammation.[21][22][23] Extracts containing compounds like this compound have been shown to inhibit the PI3K/Akt and MAPK/ERK signaling cascades, which are critical for cell proliferation, survival, and inflammatory responses.[21][23]

The proposed mechanism involves the inhibition of upstream receptor tyrosine kinases (RTKs) or other key kinases within these pathways, leading to a downstream reduction in the activation of transcription factors responsible for expressing inflammatory mediators and pro-proliferative proteins.

References

- 1. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Review on the Biological Activity of Camellia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review on the Biological Activity of Camellia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 135095-52-2 | MOLNOVA [molnova.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | CAS:135095-52-2 | Manufacturer ChemFaces [chemfaces.com]

- 13. scialert.net [scialert.net]

- 14. docsdrive.com [docsdrive.com]

- 15. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 16. Metabolite Analysis of Camellia oleifera Fruit Pericarp Using UPLC-MS/MS: A Comparative Study of Three Oil Tea Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. <i>Camellia sinensis</i>: Insights on its molecular mechanisms of action towards nutraceutical, anticancer potential and other therapeutic applications - Arabian Journal of Chemistry [arabjchem.org]

- 23. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Camelliaside A: A Technical Primer on its Discovery and Significance in Camellia sinensis Seeds

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and initial biological assessment of Camelliaside A, a novel flavonol glycoside found in the seeds of the tea plant, Camellia sinensis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, providing a consolidated resource on the foundational research surrounding this compound.

Introduction

Camellia sinensis, the plant species from which tea is derived, is a rich source of bioactive compounds. While the leaves have been extensively studied for their polyphenol content, the seeds represent a less explored but equally promising source of novel phytochemicals. In 1991, a seminal study by Sekine et al. led to the isolation and characterization of two new flavonol triglycosides from Camellia sinensis seeds, designated this compound and Camelliaside B. This guide focuses on the discovery and properties of this compound.

Structure and Properties of this compound

Through meticulous spectroscopic, chemical, and enzymatic analyses, the structure of this compound was elucidated as kaempferol (B1673270) 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside.[1] This complex glycosidic linkage was a novel discovery in the realm of flavonoid chemistry at the time.

Spectroscopic Data

The structural determination of this compound was reliant on a suite of spectroscopic techniques. While the original publication provides the definitive data, the following table summarizes the key expected spectroscopic characteristics for this class of compound.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H-NMR | Signals corresponding to the kaempferol aglycone protons, as well as distinct signals for the anomeric and other sugar protons of glucose, galactose, and rhamnose. |

| ¹³C-NMR | Resonances for the carbon atoms of the kaempferol backbone and the three sugar moieties, with specific chemical shifts confirming the glycosidic linkages. |

| FAB-MS | A molecular ion peak consistent with the calculated molecular weight of C₃₃H₄₀O₂₀. |

| UV-Vis | Absorption maxima characteristic of the kaempferol flavonol skeleton. |

Experimental Protocols

The isolation and purification of this compound from Camellia sinensis seeds is a multi-step process requiring careful chromatographic separation.

Isolation and Purification of this compound

The following is a generalized protocol based on established methods for flavonoid glycoside isolation.

Caption: The inhibitory effect of this compound on the arachidonate (B1239269) 5-lipoxygenase signaling pathway.

Conclusion and Future Directions

The discovery of this compound in Camellia sinensis seeds has opened new avenues for phytochemical research and drug discovery. Its unique structure and demonstrated inhibitory activity against a key inflammatory enzyme highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate the specific IC₅₀ of this compound, delineate its precise mechanism of action, and explore its broader pharmacological profile. The detailed experimental protocols and data presented in this guide provide a foundational resource for scientists continuing to investigate the therapeutic potential of this promising natural product.

References

A Technical Guide to the Natural Sources of Camelliaside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Camelliaside A, a flavonol glycoside with potential applications in research and drug development. The document details the primary plant sources, quantitative data on related compounds, comprehensive experimental protocols for extraction and isolation, and a visualization of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound is predominantly found in plants belonging to the genus Camellia, a member of the Theaceae family. These evergreen shrubs and small trees are native to eastern and southern Asia. The primary documented natural sources of this compound are:

-

Camellia oleifera Abel.: Commonly known as the tea oil camellia, the seed pomace (the residue remaining after oil extraction) of this plant is a significant source of this compound.

-

Camellia sinensis (L.) Kuntze: This is the species from which most common teas (green, black, oolong) are derived. The seeds of Camellia sinensis have been identified as a source of this compound.

-

Camellia nitidissima C.W.Chi: Also known as the golden-flowered tea, this species has been found to contain this compound.

Quantitative Analysis of Flavonol Glycosides in Camellia Species

While specific quantitative data for this compound is limited in publicly available literature, studies on the quantification of related flavonol glycosides in Camellia oleifera provide valuable insights into the potential yield. The following table summarizes the concentration of four major kaempferol (B1673270) glycosides found in defatted Camellia oleifera seed cake, which are structurally related to this compound.

| Compound | Concentration (mg/g of defatted seed cake) |

| Kaempferol-3-O-[2-O-β-D-glucopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside | 7.92 |

| Kaempferol-3-O-[2-O-β-D-xylopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside (Camelliaside B) | 17.7 |

| Naringenin-7-O-[4-O-β-D-glucopyranosyl]-α-L-rhamnopyranoside | 2.23 |

| Naringenin-7-O-α-L-rhamnopyranoside | 1.06 |

Data sourced from a study on defatted C. oleifera seed cake. Note that while this compound is a known constituent, its specific concentration was not individually reported in this analysis.[1]

Biosynthesis of this compound Precursors in Camellia

This compound is a flavonol glycoside, and its biosynthesis follows the general flavonoid pathway. The core structure, the flavonol kaempferol, is synthesized from the amino acid phenylalanine. This pathway involves a series of enzymatic reactions that produce various flavonoid intermediates. The subsequent glycosylation steps, where sugar moieties are attached to the kaempferol backbone, are catalyzed by specific glycosyltransferases.

Experimental Protocols for Extraction and Isolation

The following sections provide detailed methodologies for the extraction and isolation of this compound from Camellia seed material. These protocols are a composite based on established methods for the purification of flavonol glycosides from Camellia species.

Extraction Workflow

The general workflow for the extraction of this compound involves an initial solvent extraction followed by liquid-liquid partitioning to separate compounds based on their polarity.

Detailed Extraction Protocol

-

Sample Preparation: Air-dry the Camellia oleifera seed pomace or Camellia sinensis seeds and grind them into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Method A: Maceration: Suspend the powdered material in methanol (e.g., 1:10 solid-to-solvent ratio, w/v) and stir at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Method B: Soxhlet Extraction: Place the powdered material in a cellulose (B213188) thimble and perform continuous extraction with methanol in a Soxhlet apparatus for 6-8 hours.

-

-

Filtration and Concentration: Combine the methanolic extracts and filter through Whatman No. 1 filter paper to remove any solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 1:4 v/v).

-

Perform successive partitioning with solvents of increasing polarity. Start with n-hexane to remove nonpolar compounds like lipids and chlorophylls.

-

Subsequently, partition the aqueous-methanolic phase with ethyl acetate (B1210297) to extract semi-polar compounds.

-

Finally, partition with n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

-

Fraction Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the enriched flavonoid glycoside fraction.

Isolation and Purification by Column Chromatography

The enriched n-butanol fraction is further purified using a combination of column chromatography techniques.

-

Initial Fractionation on Macroporous Resin:

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol.

-

Load the sample onto a pre-equilibrated macroporous resin column (e.g., HPD-100 or Amberlite XAD-7).

-

Wash the column with deionized water to remove highly polar impurities such as sugars and salts.

-

Elute the flavonoid glycosides with a stepwise gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water (8:1:1, v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Sephadex LH-20 Chromatography:

-

Combine the fractions containing the compounds of interest (as determined by TLC).

-

Concentrate the combined fractions and dissolve in methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps in separating compounds based on their molecular size and polarity, effectively removing tannins and other polymeric compounds.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification is achieved using a preparative reversed-phase HPLC system (e.g., C18 column).

-

Dissolve the partially purified fraction in the mobile phase.

-

A typical mobile phase consists of a gradient of acetonitrile (B52724) (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

An example of a gradient elution could be: 10-40% acetonitrile in water over 40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 265 nm or 350 nm for flavonols).

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

This technical guide provides a comprehensive starting point for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. The provided protocols, with minor adjustments based on specific laboratory conditions and equipment, should facilitate the successful extraction and purification of this compound for further scientific investigation.

References

physical and chemical properties of Camelliaside A

An In-depth Technical Guide to Camelliaside A

Introduction

This compound is a flavonoid, specifically a flavonol triglycoside, originally isolated from the methanol (B129727) extract of tea (Camellia oleifera and Camellia sinensis) seed pomace[1][2][3]. As a naturally occurring polyphenol, it is of significant interest to researchers in pharmacology and drug development for its potential biological activities. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its known biological context.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₀O₂₀ | [1][4] |

| Molecular Weight | 756.66 g/mol | [1][5] |

| Exact Mass | 756.21129366 Da | [4] |

| CAS Number | 135095-52-2 | [1][4] |

| Appearance | Solid, Off-white to light yellow | [1][5] |

| IUPAC Name | 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one | [4] |

| Synonyms | kaempferol 3-O-(2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl)-beta-D-glucopyranoside, k-Gal-rha-glu | [2][4] |

| SMILES | O=C1C(O[C@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--O3)O)O)O2)O">C@@HO[C@]4([H])O--INVALID-LINK----INVALID-LINK--[C@H]4O">C@@HCO)=C(C5=CC=C(O)C=C5)OC6=CC(O)=CC(O)=C61 | [1][5] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

| Parameter | Details | Reference(s) |

| In Vitro Solubility | DMSO: 100 mg/mL (132.16 mM). It is noted that ultrasonic assistance may be needed and that hygroscopic DMSO can significantly impact solubility; using a newly opened vial is recommended. | [1][5] |

| In Vivo Formulations | Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility is ≥ 2.5 mg/mL (3.30 mM) in this vehicle, resulting in a clear solution. Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility is ≥ 2.5 mg/mL (3.30 mM). Protocol 3: 10% DMSO, 90% Corn Oil. Solubility is ≥ 2.5 mg/mL (3.30 mM). | [1] |

| Storage Conditions | Solid: Store at 4°C, protected from light. In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advised to aliquot solutions to prevent degradation from repeated freeze-thaw cycles. | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols relevant to the study of this compound.

Isolation and Purification from Camellia sinensis Seeds

The initial isolation of this compound was performed from the seeds of Camellia sinensis.[2] While the original paper provides the foundational work, a general workflow for activity-guided isolation of natural products is as follows:

Caption: Workflow for the isolation and identification of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., 1000 g of Camellia sasanqua leaves) is extracted at room temperature with a solvent like methanol for an extended period (e.g., 48 hours), a process repeated for thoroughness.[6][7]

-

Solvent Partitioning: The crude methanol extract is suspended in a methanol-water mixture and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity.[6][7]

-

Activity-Guided Fractionation: Each fraction is tested for a specific biological activity (e.g., antioxidant capacity via DPPH assay). The most active fraction (often the EtOAc fraction for flavonoids) is selected for further purification.[6]

-

Chromatography: The selected fraction is subjected to column chromatography (e.g., using Sephadex LH-20) to separate its components.[6][7] Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[7]

-

Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), UV-Vis, and Infrared (IR) spectroscopy.[2][8]

Analytical Identification via UPLC-MS/MS

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive technique used to identify and quantify metabolites like this compound in complex mixtures.[9]

Methodology:

-

Sample Preparation: The sample containing this compound (e.g., a plant extract) is dissolved in a suitable solvent, typically methanol, and filtered through a microfiltration membrane (e.g., 0.22 µm) before injection.[10]

-

Chromatographic Separation: The sample is injected into a UPLC system equipped with a suitable column (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm × 100 mm).[10] A gradient elution is performed using a binary mobile phase, commonly:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile[10]

-

-

Mass Spectrometry Detection: The eluent from the UPLC is directed to a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[9][10] The instrument is operated in both positive and negative ion modes to detect a wide range of compounds.[9] For this compound, the [M+H]⁺ ion at m/z 757.22 is a characteristic feature in positive ion mode.[10]

In Vitro and In Vivo Solution Preparation

In Vitro Stock Solution:

-

To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO. For example, to achieve a 100 mg/mL concentration, add the appropriate mass of this compound to the DMSO.

-

Store the stock solution in aliquots at -80°C or -20°C.[1][5]

In Vivo Working Solution (Example using Protocol 1):

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is formed.[1]

-

It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Biological Activity and Signaling Pathways

While research on pure this compound is ongoing, studies on extracts from Camellia species containing this compound have implicated its involvement in several key cellular signaling pathways, particularly those related to cancer and inflammation.

Inhibition of Cancer Cell Growth via PI3K-Akt and MAPK Pathways

Extracts from Camellia nitidissima Chi, which contain this compound, have been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells.[10][11] Transcriptome analysis revealed that the mechanism of action involves the modulation of critical signaling pathways, including the PI3K-Akt and MAPK pathways.[10][11] These pathways are central regulators of cell proliferation, survival, and apoptosis.

Caption: Inhibition of PI3K-Akt and MAPK pathways by this compound-containing extracts.

The inhibition of these pathways by this compound-containing extracts leads to decreased cell proliferation and potentially the induction of apoptosis in cancer cells.[12] Further studies using the purified compound are needed to confirm its direct effects and specific molecular targets within these cascades.

Anti-Inflammatory Activity

This compound has demonstrated inhibitory effects on arachidonate (B1239269) 5-lipoxygenase (5-LOX) from RBL-1 cells with an IC₅₀ value of 1.4 x 10⁻⁴ M.[8] The 5-LOX pathway is critical for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting this enzyme, this compound can potentially exert anti-inflammatory effects. This mechanism is relevant for drug development professionals targeting inflammatory diseases.

Polyphenols from Camellia species have also been shown to suppress inflammatory responses by attenuating the NF-κB and MAPK signaling pathways in macrophages.[13]

Caption: Attenuation of inflammatory pathways by Camellia-derived polyphenols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Affiniti Research [affiniti-res.com]

- 4. This compound | C33H40O20 | CID 5748475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scialert.net [scialert.net]

- 7. docsdrive.com [docsdrive.com]

- 8. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolite Analysis of Camellia oleifera Fruit Pericarp Using UPLC-MS/MS: A Comparative Study of Three Oil Tea Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying Active Compounds and Mechanism of Camellia nitidissima Chi on Anti-Colon Cancer by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Camelliaside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Camelliaside A, a novel flavonol triglycoside isolated from the seeds of Camellia sinensis.[1] The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outlines the experimental protocols for its isolation and analysis, and visualizes relevant biochemical pathways.

Spectroscopic Data of this compound

The structure of this compound has been determined as kaempferol (B1673270) 3-O-[2-O-β-D-galactopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside.[1] The following tables summarize the key NMR and MS data essential for its identification and characterization.

Table 1: ¹H-NMR Spectroscopic Data for this compound (300 MHz, CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Kaempferol Aglycone | |||

| H-6 | 6.21 | d | 2.0 |

| H-8 | 6.40 | d | 2.0 |

| H-2' | 8.05 | d | 8.8 |

| H-3' | 6.90 | d | 8.8 |

| H-5' | 6.90 | d | 8.8 |

| H-6' | 8.05 | d | 8.8 |

| Glucopyranoside | |||

| H-1'' | 5.36 | d | 7.5 |

| Galactopyranoside | |||

| H-1''' | 4.72 | d | 7.5 |

| Rhamnopyranoside | |||

| H-1'''' | 4.68 | d | 1.5 |

| CH₃-6'''' | 1.25 | d | 6.0 |

Data adapted from a patent referencing the original work of Sekine et al., Phytochemistry, 1991.

Table 2: ¹³C-NMR Spectroscopic Data for this compound (75.5 MHz, CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| Kaempferol Aglycone | |

| C-2 | 158.5 |

| C-3 | 135.5 |

| C-4 | 179.0 |

| C-5 | 162.5 |

| C-6 | 99.8 |

| C-7 | 165.8 |

| C-8 | 94.7 |

| C-9 | 159.0 |

| C-10 | 105.5 |

| C-1' | 122.8 |

| C-2' | 131.8 |

| C-3' | 116.0 |

| C-4' | 161.0 |

| C-5' | 116.0 |

| C-6' | 131.8 |

| Glucopyranoside | |

| C-1'' | 103.0 |

| C-2'' | 81.8 |

| C-3'' | 78.0 |

| C-4'' | 71.5 |

| C-5'' | 77.2 |

| C-6'' | 68.5 |

| Galactopyranoside | |

| C-1''' | 105.0 |

| C-2''' | 73.0 |

| C-3''' | 75.5 |

| C-4''' | 70.5 |

| C-5''' | 77.0 |

| C-6''' | 62.5 |

| Rhamnopyranoside | |

| C-1'''' | 102.2 |

| C-2'''' | 72.0 |

| C-3'''' | 72.2 |

| C-4'''' | 73.8 |

| C-5'''' | 70.2 |

| C-6'''' | 17.8 |

Data adapted from a patent referencing the original work of Sekine et al., Phytochemistry, 1991.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₃H₄₀O₂₀ |

| Molecular Weight | 756.7 g/mol |

| Mass (Exact) | 756.2113 Da |

| Ionization Mode | Negative Ion FAB-MS |

| [M-H]⁻ | 755 |

| Key Fragment Ions (m/z) | 593 ([M-H-Rhamnose]⁻), 431 ([M-H-Rhamnose-Galactose]⁻), 285 ([Kaempferol-H]⁻) |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

The isolation of this compound is typically achieved through a multi-step chromatographic process. The general workflow is outlined below.

-

Extraction : The seeds of Camellia sinensis are first defatted using a non-polar solvent like n-hexane. The defatted material is then extracted with methanol to obtain a crude extract containing flavonoid glycosides.

-

Chromatographic Separation : The crude extract is subjected to a series of column chromatography steps. An initial separation on a polyamide column, followed by further purification on silica gel, is a common approach.

-

Final Purification : The fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

¹H and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher). Samples are typically dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals and to establish the connectivity between the aglycone and the sugar moieties.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is often used for the structural elucidation of flavonoid glycosides. The analysis in negative ion mode is particularly useful for observing the deprotonated molecule [M-H]⁻ and the fragmentation pattern, which typically involves the sequential loss of the sugar units. This allows for the determination of the molecular weight and the nature of the sugar residues and their sequence.

Biological Context: Signaling Pathways

While specific signaling pathways for this compound are still under investigation, the biological activities of its aglycone, kaempferol, and related glycosides have been studied. Kaempferol is known to modulate several key cellular signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways, which are critical in cellular processes like proliferation, apoptosis, and oxidative stress response.

Kaempferol has been shown to inhibit the PI3K/Akt pathway, which can lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Additionally, kaempferol can activate the Nrf2 transcription factor, which binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage. The glycosylation pattern of this compound may influence its bioavailability and specific interactions with these cellular targets.

References

Camelliaside A: A Technical Overview of Preliminary Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camelliaside A, a flavonoid glycoside isolated from various Camellia species, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the extensive flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a detailed overview of the preliminary in vitro biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Anti-inflammatory Activity

The most notable and quantitatively defined biological activity of this compound is its inhibitory effect on arachidonate (B1239269) 5-lipoxygenase (5-LOX). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1] The inhibition of 5-LOX is a critical target for the development of novel anti-inflammatory drugs.

A study investigating the inhibitory effects of flavonol glycosides from "tea seed cake" demonstrated that both this compound and the closely related Camelliaside B possess inhibitory activity against 5-LOX. While a specific IC50 value for this compound was not provided in the available literature, the structurally similar Camelliaside C, isolated from the same source, exhibited an IC50 of 1.4 x 10⁻⁴ M against arachidonate 5-lipoxygenase in RBL-1 cells.[1] This suggests that this compound likely has a comparable inhibitory potency.

Table 1: Quantitative Data on the Inhibition of Arachidonate 5-Lipoxygenase by Camelliaside C (as a proxy for this compound)

| Compound | Target Enzyme | Cell Line | IC50 (M) |

| Camelliaside C | Arachidonate 5-Lipoxygenase | RBL-1 | 1.4 x 10⁻⁴ |

Experimental Protocol: Inhibition of Arachidonate 5-Lipoxygenase

The following is a generalized protocol based on standard assays for 5-lipoxygenase inhibition. Specific details may vary between laboratories.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against arachidonate 5-lipoxygenase.

Materials:

-

Purified this compound

-

Rat Basophilic Leukemia (RBL-1) cells

-

Arachidonic acid (substrate)

-

Calcium ionophore (e.g., A23187)

-

Appropriate buffers and cell culture media

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits for leukotriene B4 (LTB4)

-

Spectrophotometer or scintillation counter

Procedure:

-

Cell Culture: RBL-1 cells are cultured under standard conditions.

-

Cell Stimulation: The cells are harvested, washed, and resuspended in a suitable buffer. They are then pre-incubated with varying concentrations of this compound for a specified period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid and a calcium ionophore to stimulate the 5-lipoxygenase pathway.

-

Incubation: The cell suspension is incubated at 37°C for a defined time to allow for the production of leukotrienes.

-

Termination of Reaction: The reaction is stopped, typically by centrifugation and collection of the supernatant.

-

Quantification of Leukotrienes: The concentration of LTB4, a major product of the 5-lipoxygenase pathway, in the supernatant is quantified using an appropriate method such as EIA or RIA.

-

Data Analysis: The percentage of inhibition of LTB4 production at each concentration of this compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 1: Workflow for 5-Lipoxygenase Inhibition Assay

Caption: Experimental workflow for determining the IC50 of this compound against 5-lipoxygenase.

Potential Involvement in Anti-inflammatory Signaling Pathways

While direct evidence for this compound is still emerging, studies on extracts from Camellia species, rich in flavonoids including this compound, consistently point towards the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines and enzymes.

Diagram 2: Postulated Anti-inflammatory Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in modulating inflammatory signaling pathways.

Antioxidant and Anticancer Activities

The broader class of flavonoids is well-documented for its antioxidant and anticancer properties. While specific quantitative data for isolated this compound is not yet widely available, it is reasonable to hypothesize its involvement in these activities based on the performance of extracts from Camellia species.

Antioxidant Activity

Flavonoids exert their antioxidant effects through various mechanisms, including scavenging of free radicals and chelation of metal ions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Anticancer Activity

The anticancer potential of flavonoids is often assessed using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, against various cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 2: Anticipated Biological Activities of this compound (Qualitative)

| Biological Activity | Assay | Expected Outcome |

| Antioxidant | DPPH Radical Scavenging Assay | Dose-dependent increase in radical scavenging activity |

| Anticancer | MTT Assay on Cancer Cell Lines | Dose-dependent decrease in cell viability |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

Purified this compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in methanol and a series of dilutions. Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a microplate or cuvettes, add a specific volume of each dilution of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line.

Materials:

-

Purified this compound

-

Selected cancer cell line (e.g., MCF-7, HeLa, etc.)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses promising anti-inflammatory properties, primarily through the inhibition of the 5-lipoxygenase enzyme. Its potential role in modulating the NF-κB and MAPK signaling pathways, along with its anticipated antioxidant and anticancer activities, warrants further investigation.

Future research should focus on:

-

Determining the precise IC50 value of isolated this compound against 5-lipoxygenase.

-

Conducting comprehensive in vitro antioxidant and anticancer assays with purified this compound to obtain quantitative data.

-

Elucidating the specific molecular mechanisms by which this compound modulates the NF-κB and MAPK signaling pathways using techniques such as Western blotting and reporter gene assays.

-

Expanding the investigation to in vivo models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

A deeper understanding of the biological activities of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel agent for the treatment of inflammatory diseases, and potentially, cancer.

References

An In-depth Technical Guide to Camelliaside A and its Aglycone Kaempferol for Researchers and Drug Development Professionals

An Exclusive Whitepaper on the Core Biochemical and Pharmacological Properties of Camelliaside A and Kaempferol (B1673270)

This technical guide provides a comprehensive overview of the natural flavonoid this compound and its widely studied aglycone, kaempferol. Tailored for researchers, scientists, and professionals in drug development, this document delves into their biosynthesis, chemical properties, and pharmacological activities, with a focus on their potential as therapeutic agents. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key signaling pathways to facilitate a deeper understanding and further research.

Introduction to this compound and Kaempferol

This compound is a flavonol triglycoside found in the seeds of Camellia sinensis[1]. Its structure consists of a kaempferol backbone linked to a sophisticated sugar moiety, specifically kaempferol 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside[1]. As a glycoside, its bioavailability and metabolic fate are influenced by the nature of its sugar attachments.

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is the aglycone of this compound and a ubiquitous flavonol found in a wide variety of plants and plant-derived foods, including kale, beans, tea, spinach, and broccoli[2]. It is a yellow crystalline solid with a melting point of 276–278 °C[2]. Kaempferol is known for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[3][4][5].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and kaempferol is presented below.

| Property | This compound | Kaempferol |

| Chemical Formula | C33H40O20[6] | C15H10O6[2] |

| Molar Mass | 756.66 g/mol [7] | 286.23 g/mol [2] |

| IUPAC Name | 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one[6] | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[2] |

| Appearance | - | Yellow crystalline solid[2] |

| Melting Point | - | 276–278 °C[2] |

| Solubility | - | Slightly soluble in water; highly soluble in hot ethanol, ethers, and DMSO[2] |

Biosynthesis of Kaempferol and this compound

The biosynthesis of kaempferol is a multi-step process that begins with the amino acid phenylalanine, a product of the Shikimate pathway[2]. The subsequent phenylpropanoid pathway converts phenylalanine into 4-coumaroyl-CoA[2][8]. Chalcone (B49325) synthase then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone[2][8]. This is followed by a series of enzymatic reactions including isomerization by chalcone isomerase to naringenin, hydroxylation by flavanone (B1672756) 3-hydroxylase to dihydrokaempferol, and finally the introduction of a double bond by flavonol synthase to yield kaempferol[2][9].

This compound is subsequently synthesized from the kaempferol backbone through the action of specific glycosyltransferases, which attach the sugar moieties to the 3-hydroxyl group of kaempferol.

Pharmacological Activities and Quantitative Data

Both this compound and kaempferol exhibit a range of biological activities. The following tables summarize the available quantitative data for their anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

| Compound | Assay | Model | IC50 / Effect | Reference |

| This compound | Arachidonate 5-lipoxygenase inhibition | RBL-1 cells | IC50: 1.4 x 10⁻⁴ M | [9] |

| Kaempferol | Carrageenan-induced paw edema | Rats | ED50: 8.41 mg/kg | [10] |

| Kaempferol | Nitric oxide production | LPS-stimulated BV-2 microglia | IC50: ~10 µM | [2] |

| Kaempferol | PGE2 production | LPS-stimulated RAW 264.7 macrophages | Significant reduction at 10 & 30 mg/kg | [10] |

Antioxidant Activity

| Compound | Assay | IC50 / Value | Reference |

| Kaempferol | DPPH radical scavenging | IC50: ~10 µM | [11][12] |

| Kaempferol | ABTS radical scavenging | - | [13] |

| Kaempferol | Intracellular ROS inhibition | IC50: 7.58 µM | [14] |

Anticancer Activity

| Compound | Cancer Cell Line | Cancer Type | Assay | IC50 | Reference |

| Kaempferol | MKN28, SGC7901 | Gastric Cancer | MTT | Not specified, significant inhibition | [15] |

| Kaempferol | PANC-1 | Pancreatic Cancer | CCK-8 | 78.75 µM | [16] |

| Kaempferol | Mia PaCa-2 | Pancreatic Cancer | CCK-8 | 79.07 µM | [16] |

| Kaempferol | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | ~62 µM | [15] |

| Kaempferol | A549 | Lung Cancer | MTT | 35.80 ± 0.4 µg/ml | [17] |

| Kaempferol | MCF-7 | Breast Cancer | MTT | 90.28 ± 4.2 µg/ml | [17] |

Modulation of Signaling Pathways

Kaempferol is known to exert its pharmacological effects by modulating various intracellular signaling pathways critical for cell proliferation, survival, and inflammation. While specific data for this compound is limited, its activity is likely influenced by its aglycone, kaempferol.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. Kaempferol has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, thereby inducing apoptosis in cancer cells.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antioxidant properties of Camellia sinensis L. extract as a potential therapeutic for atopic dermatitis through NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A systematic literature review informing the consensus statement on efficacy and safety of pharmacological treatment with interleukin-6 pathway inhibition with biological DMARDs in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Anticancer Activity of Camellia Sinensis in the Caco-2 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aloki.hu [aloki.hu]

- 13. Tumor necrosis factor-alpha induces coordinated changes in major histocompatibility class I presentation pathway, resulting in increased stability of class I complexes at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bepls.com [bepls.com]

- 16. tis.wu.ac.th [tis.wu.ac.th]

- 17. researchgate.net [researchgate.net]

Camelliaside A: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camelliaside A, a flavonoid glycoside found in various Camellia species, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is presented to facilitate further research and drug development endeavors centered on this promising natural compound.

Physicochemical Properties and Isolation

This compound is structurally identified as kaempferol (B1673270) 3-O-[2-O-beta-D-galactopyranosyl-6-O-alpha-L-rhamnopyranosyl]-beta-D-glucopyranoside[1]. The isolation and purification of this compound and its analogs are crucial for accurate biological testing.

Experimental Protocol: Isolation and Purification of Camelliasides from Camellia Seeds

This protocol is adapted from methods used for the isolation of structurally similar compounds, such as Camelliaside C, from "tea seed cake"[2][3].

1. Extraction:

-

Powdered and defatted seeds of Camellia sinensis are extracted with hot water (e.g., at 80°C for 30 minutes)[2].

-

The aqueous extract is then concentrated under vacuum[2].

2. Liquid-Liquid Partitioning:

-

The concentrated aqueous extract is partitioned successively with ethyl acetate (B1210297) and n-butanol to separate compounds based on polarity[2]. Camelliasides are typically found in the water and n-butanol fractions[2].

3. Chromatographic Purification:

-

The butanol fraction is subjected to column chromatography on a suitable resin (e.g., Sephadex LH-20 or Amberlite XAD-7) with a stepwise gradient of methanol (B129727) in water to yield semi-purified fractions.

-

Final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

-

Column: A C18 analytical column (e.g., 4.6 x 250 mm) is commonly used[4].

-

Mobile Phase: A gradient elution is typically employed, for instance, starting with a mixture of water with 0.1% acetic acid (Solvent A) and acetonitrile (B52724) with 0.1% acetic acid (Solvent B), and gradually increasing the proportion of Solvent B[2].

-

Detection: UV detection at a wavelength of 280 nm is suitable for monitoring the elution of flavonoids[4].

-

Biological Activities of this compound and Related Compounds

Research on extracts from various Camellia species has revealed a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. While many studies have been conducted on crude extracts, some have investigated the properties of isolated compounds, including camelliasides.

Antioxidant Activity

Extracts of Camellia species are well-known for their potent antioxidant properties, largely attributed to their high content of phenolic compounds[5]. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Table 1: Antioxidant Activity of Camellia Species Extracts

| Extract/Compound | Assay | IC50 Value | Reference |

| Camellia nitidissima flavonoids | DPPH radical scavenging | 0.070 mg/mL | [5] |

| Methanol extract of Camellia sinensis | DPPH radical scavenging | 69.51 µg/mL | [6] |

| Camellia japonica leaf extract | DPPH and ABTS radical scavenging | 23.74 µg/mL | [7] |

Anti-inflammatory Activity

This compound and related flavonol glycosides have demonstrated significant anti-inflammatory properties. One of the key mechanisms is the inhibition of enzymes involved in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Camelliasides

| Compound | Target | IC50 Value | Cell Line | Reference |

| Camelliaside C | Arachidonate (B1239269) 5-lipoxygenase | 1.4 x 10-4 M | RBL-1 cells | [3] |

The anti-inflammatory effects of Camellia polyphenols are also mediated through the modulation of key signaling pathways such as NF-κB and MAPK[4][8].

Anticancer Activity

Extracts from Camellia species have been shown to inhibit the proliferation of various cancer cell lines. While specific data for this compound is limited, studies on related compounds and extracts provide valuable insights into the potential anticancer mechanisms.

Table 3: Anticancer Activity of Camellia Extracts and Constituents

| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |

| Oleanane-type triterpene from C. nitidissima | NCI-H1975 (EGFR-mutant lung cancer) | 13.37 ± 2.05 µM (at 48h) | [9][10] |

| Methanol extract of Korean Camellia mistletoe | MCF7 (breast cancer) | 41 µg/mL | [11] |

| C. oleifera bud ethanol (B145695) extract | A549 (non-small cell lung cancer) | 57.53 ± 1.54 μg/mL | [12] |

Neuroprotective Effects

Extracts from Camellia species have shown promise in protecting neuronal cells from oxidative stress-induced damage. These effects are attributed to their antioxidant properties and their ability to modulate neurotrophic signaling pathways. For instance, an extract from Camellia nitidissima leaves was found to protect SH-SY5Y human neuroblastoma cells from hydrogen peroxide-induced injury[13][14]. The protective mechanism involves boosting endogenous antioxidant defenses and activating the CREB-BDNF signaling pathway[13][14].

Mechanistic Insights: Signaling Pathways

The biological effects of this compound and other Camellia-derived polyphenols are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

Polyphenols from Camellia species exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression[4][8].

Caption: this compound inhibits inflammatory pathways.

Anticancer Signaling Pathway

The anticancer effects of flavonoids are often linked to their ability to interfere with signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways[15][16].

Caption: this compound's potential anticancer mechanisms.

Neuroprotective Signaling Pathway

The neuroprotective effects of Camellia-derived compounds are associated with the activation of pro-survival and antioxidant signaling pathways, such as the CREB-BDNF pathway[13][14].

Caption: Neuroprotective signaling pathway of this compound.

Experimental Methodologies

A variety of in vitro and in vivo models are employed to investigate the biological activities of this compound and related compounds.

In Vitro Assays

-

Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to assess antioxidant capacity[7].

-

Anti-inflammatory Activity:

-

Enzyme Inhibition Assays: The inhibitory effect on enzymes like arachidonate 5-lipoxygenase is measured in cell-based assays using cell lines such as rat basophilic leukemia (RBL-1) cells[3].

-

Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells)[4].

-

-

Anticancer Activity:

-

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to determine the cytotoxic effects on various cancer cell lines (e.g., NCI-H1975, A549, MCF7)[9][10][12].

-

Apoptosis Assays: Apoptosis induction is assessed by techniques such as Annexin V/propidium iodide staining followed by flow cytometry.

-

-

Neuroprotective Activity:

-

Cell Viability Assays: The protective effect against neurotoxin-induced cell death is evaluated using cell lines like human neuroblastoma SH-SY5Y cells[13][14]. Hydrogen peroxide is a common neurotoxin used to induce oxidative stress[13][14].

-

Western Blot Analysis: The expression levels of key proteins in signaling pathways (e.g., pCREB, BDNF) are determined by Western blotting to elucidate the mechanism of action[13][14].

-

In Vivo Models

-

Anti-inflammatory and Analgesic Activity: Carrageenan-induced paw edema in rats and acetic acid-induced writhing in mice are common models to assess anti-inflammatory and analgesic effects, respectively[17].

-

Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., BALB/c-nude mice), are used to evaluate the in vivo antitumor efficacy[18].

-

Neuroprotective Activity: The 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease is utilized to investigate neuroprotective effects in vivo[19].

Conclusion and Future Directions

This compound and related compounds from Camellia species exhibit a wide range of promising biological activities. The existing literature provides a strong foundation for their potential development as therapeutic agents for inflammatory diseases, cancer, and neurodegenerative disorders. However, a significant portion of the current research has been conducted on crude extracts. Future studies should focus on the bioactivity of isolated and purified this compound to definitively attribute its pharmacological effects and to establish a clear dose-response relationship. Further elucidation of its mechanisms of action, particularly through in-depth studies of its interactions with specific molecular targets, will be crucial for its translation into clinical applications. Additionally, pharmacokinetic and toxicological studies are necessary to assess its safety and bioavailability.

References

- 1. Two flavonol glycosides from seeds of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Isolation of camelliaside C from "tea seed cake" and inhibitory effects of its derivatives on arachidonate 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A narrative review on the main chemical constituents and bioactivity of Camellia nitidissima Chi - Zheng - Longhua Chinese Medicine [lcm.amegroups.org]

- 6. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. The antitumor activity screening of chemical constituents from Camellia nitidissima Chi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemical analysis and anticancer effect of Camellia oleifera bud ethanol extract in non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of Camellia nitidissima Chi leaf extract in hydrogen peroxide‐treated human neuroblastoma cells and its molecule mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of Camellia nitidissima Chi leaf extract in hydrogen peroxide-treated human neuroblastoma cells and its molecule mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. <i>Camellia sinensis</i>: Insights on its molecular mechanisms of action towards nutraceutical, anticancer potential and other therapeutic applications - Arabian Journal of Chemistry [arabjchem.org]

- 16. Antioxidant and Anticancer Mechanisms of Unique Polyphenols in Camellia ptilophylla: Focus on Gallocatechin-3,5-di-O-gallate and 1,2,4,6-Tetra-O-galloyl-β-D-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and analgesic activities of the hydrolyzed sasanquasaponins from the defatted seeds of Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Active fractions of golden-flowered tea (Camellia nitidissima Chi) inhibit epidermal growth factor receptor mutated non-small cell lung cancer via multiple pathways and targets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Properties of the Standardized Extract from Camellia sinensis (Green Tea) and Its Main Bioactive Components, Epicatechin and Epigallocatechin Gallate, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Camelliaside A CAS number and chemical identifiers

Introduction

Camelliaside A is a flavonoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. As a natural product isolated from Camellia species, it is being investigated for its anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, biological activities, and detailed experimental protocols for key assays, aimed at researchers, scientists, and professionals in drug development.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 135095-52-2[1] |

| PubChem CID | 5748475[1] |

| Molecular Formula | C₃₃H₄₀O₂₀[1] |

| Molecular Weight | 756.7 g/mol [1] |

| IUPAC Name | 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one[1] |

| InChI | InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)51-28-21(41)17(9-35)50-33(30(28)53-32-26(46)24(44)20(40)16(8-34)49-32)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25+,26+,28-,30+,31-,32-,33+/m0/s1[1] |

| InChIKey | WSDPAECYOJCNFT-XAGFQBSHSA-N[1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O)CO)O[C@H]4C(=C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)O)O)O)O">C@@HO[1] |

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, primarily as an anti-inflammatory and antioxidant agent. These activities are attributed to its ability to modulate specific signaling pathways and inhibit key enzymes involved in inflammation and oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds isolated from Camellia species are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. Extracts from Camellia have been shown to suppress the phosphorylation of key proteins in the MAPK cascade, such as p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), which in turn can inhibit the activation of the NF-κB pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes.

Logical Relationship of Anti-inflammatory Signaling Pathway

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

One of the specific molecular targets of this compound is 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This compound has been shown to inhibit 5-lipoxygenase activity in rat basophilic leukemia (RBL-1) cells with a half-maximal inhibitory concentration (IC₅₀) of 390 µM.

Enzyme Inhibitory Activity

Beyond its anti-inflammatory effects, this compound has been identified as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity has been demonstrated in cell-free assays, where it scavenges superoxide (B77818) radicals with an IC₅₀ value of 137.44 µM.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Activity | Assay System | IC₅₀ Value |

| 5-Lipoxygenase Inhibition | RBL-1 cells | 390 µM |

| Superoxide Radical Scavenging | Cell-free assay | 137.44 µM |

| Monoamine Oxidase B Inhibition | Recombinant human MAO-B (cell-free) | 1 µM (concentration for inhibition) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned.

5-Lipoxygenase Inhibition Assay (RBL-1 Cells)

This protocol describes a cell-based assay to determine the inhibitory effect of a compound on 5-lipoxygenase activity.

Experimental Workflow for 5-Lipoxygenase Inhibition Assay

Caption: Workflow for cell-based 5-LOX inhibition assay.

-

Cell Culture: Culture rat basophilic leukemia (RBL-1) cells in appropriate media and conditions.

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Pre-incubation: Incubate the RBL-1 cells with varying concentrations of this compound for a defined period.

-

Stimulation: Induce 5-lipoxygenase activity by stimulating the cells with a calcium ionophore, such as A23187.

-

Extraction: After incubation, terminate the reaction and extract the produced leukotrienes from the cell supernatant.

-

Quantification: Analyze the quantity of leukotrienes (e.g., LTB₄) using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibition of recombinant human MAO-B.

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human MAO-B, the fluorogenic substrate (e.g., kynuramine), and a solution of this compound.

-

Pre-incubation: In a microplate, pre-incubate the MAO-B enzyme with different concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine (B1673886) substrate.

-

Fluorescence Measurement: Measure the fluorescence generated by the product of the reaction (4-hydroxyquinoline) at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Determine the rate of the reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and the IC₅₀ value.

DPPH Radical Scavenging Assay

This spectrophotometric assay is commonly used to evaluate the antioxidant activity of a compound.

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare solutions of this compound at various concentrations.

-

Reaction Mixture: In a microplate or cuvettes, mix the DPPH solution with the different concentrations of this compound.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time.

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Data Analysis: The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance. Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and neuroprotective therapies. This guide provides a foundational understanding of its chemical properties and biological activities, along with standardized protocols to facilitate further research. The provided quantitative data and insights into its mechanism of action are intended to support the advancement of studies on this intriguing natural compound.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Camellia Seeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Camellia, encompassing species such as Camellia oleifera, Camellia japonica, and Camellia sinensis, has a rich history of ethnobotanical use, particularly concerning its seeds. Traditionally revered in East Asia for centuries, these seeds are a source of valuable oil and bioactive compounds with diverse applications in medicine, cosmetics, and cuisine. This technical guide provides a comprehensive overview of the reported ethnobotanical uses of Camellia seeds, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Camellia seeds.

Introduction

Camellia seeds have been a cornerstone of traditional practices in regions of China, Japan, and Korea for over a millennium. The oil extracted from these seeds, often referred to as tea seed oil or tsubaki oil, is the most common product and has been utilized for a wide array of purposes. Ethnobotanical records indicate its use in the treatment of various ailments, including skin conditions, gastrointestinal issues, and as a hemostatic agent. Beyond its medicinal applications, Camellia seed oil is a prized culinary oil and a key ingredient in cosmetic formulations for skin and hair care. This guide synthesizes the available scientific literature to present a detailed examination of these traditional uses, supported by quantitative data and an exploration of the experimental methodologies used to validate these claims.

Reported Ethnobotanical Uses

The ethnobotanical applications of Camellia seeds are diverse, with some uses being species-specific. The primary uses can be categorized into medicinal, cosmetic, and culinary applications.

Medicinal Uses